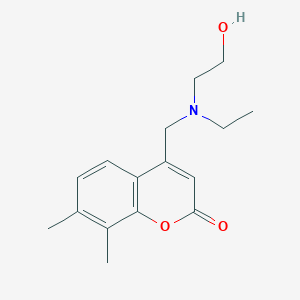
4-((ethyl(2-hydroxyethyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and its role or uses in industry or research .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the reaction mechanism .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include acidity or basicity, reactivity with other chemicals, and types of reactions it undergoes .Scientific Research Applications
Synthesis and Characterization :
- Efficient one-pot, multicomponent synthesis methods have been developed for creating densely functionalized 4H-chromene derivatives. These derivatives, including ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate, show promise for medicinal applications (Boominathan et al., 2011).
- A diversity-oriented synthesis approach for 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes has been described, highlighting the versatility and environmentally benign nature of these syntheses (Pandit et al., 2016).
Chemical Properties and Applications :
- The dielectric properties of polymers functionalized with coumarone and diethanolamine, including poly(4-{[bis(2-hydroxyethyl)amino]methyl}-2-oxo-2H-chromen-7-yl-2-methylpropanoate), have been studied, showing potential for various industrial applications (Bezgin et al., 2015).
- The crystal structure of a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been analyzed, providing insight into the molecular configuration of these compounds (Manolov et al., 2008).
Biological and Medical Research :
- Synthesized 7-hydroxy-4-methyl-2H-chromen-2-one and its derivatives have been evaluated for biological activities such as cytotoxicity and bactericidal properties, indicating potential medicinal uses (Khan et al., 2003).
- A study on 4-aryl-4H-chromenes as apoptosis inducers in human cell lines demonstrated their potential as anticancer agents, revealing the bioactivity of chromene derivatives in medical research (Kemnitzer et al., 2004).
Environmental and Sensor Applications :
- A chemo-sensor based on a similar compound demonstrated selective colorimetric sensing for Cu2+ and CN- in aqueous solutions, indicating its potential application in environmental monitoring (Jo et al., 2014).
Mechanism of Action
Pharmacokinetics
Some preliminary data suggests that the compound has a melting point of 66-70 °c , a boiling point of 354.0±27.0 °C , and a density of 1.170±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solvation energy of the compound increases with increasing solvent polarity , suggesting that the compound’s action may be influenced by the polarity of its environment. Additionally, the compound’s stability may be affected by temperature, as suggested by its specific melting and boiling points .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[ethyl(2-hydroxyethyl)amino]methyl]-7,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-17(7-8-18)10-13-9-15(19)20-16-12(3)11(2)5-6-14(13)16/h5-6,9,18H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAGXZPUQCCVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC(=O)OC2=C1C=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((ethyl(2-hydroxyethyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

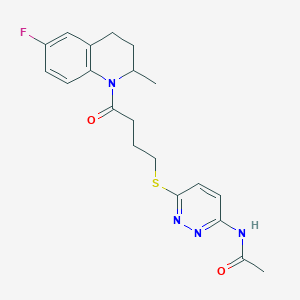
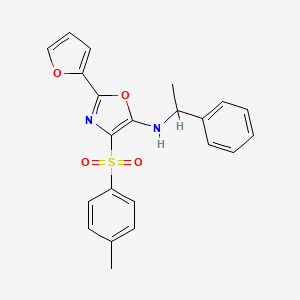
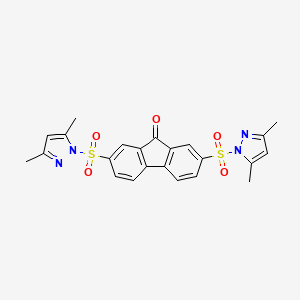
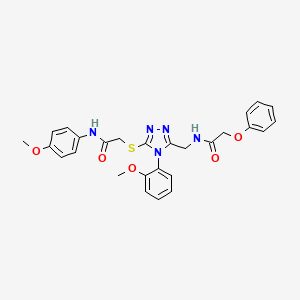
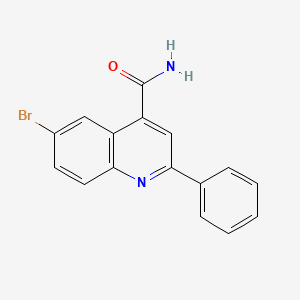
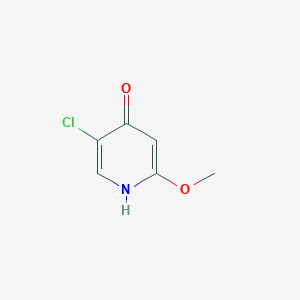

![8-bromo-3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2823248.png)
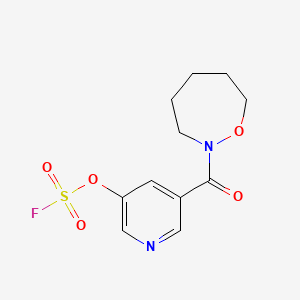
![(6-Methoxypyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2823250.png)
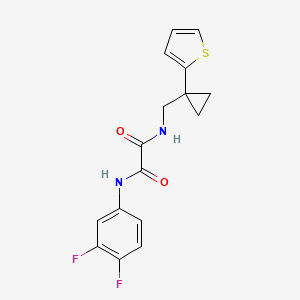
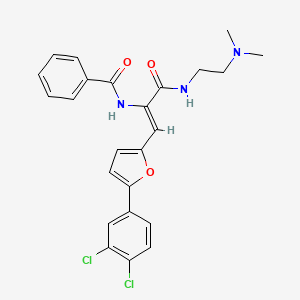
![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2823253.png)
![4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone](/img/structure/B2823255.png)